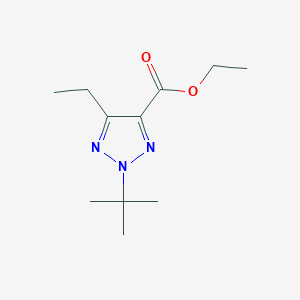
Ethyl 2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethyl group, a tert-butyl group, and a carboxylate ester functional group. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.
Starting Materials: Ethyl azide and tert-butyl acetylene.
Catalyst: Copper(I) bromide (CuBr) or copper(I) iodide (CuI).
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (25-50°C) for several hours.
Industrial Production Methods
In an industrial setting, the synthesis of Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, increased safety, and higher yields. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biochemical processes. The compound’s effects are mediated through the inhibition of enzyme activity or modulation of receptor function, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
1,2,3-Triazole: The parent compound with no substituents.
Methyl-1,2,3-triazole: A similar compound with a methyl group instead of an ethyl group.
Phenyl-1,2,3-triazole: A compound with a phenyl group attached to the triazole ring.
Uniqueness
The presence of both ethyl and tert-butyl groups in Ethyl2-(tert-butyl)-5-ethyl-2H-1,2,3-triazole-4-carboxylate imparts unique steric and electronic properties, making it distinct from other triazole derivatives. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
ethyl 2-tert-butyl-5-ethyltriazole-4-carboxylate |
InChI |
InChI=1S/C11H19N3O2/c1-6-8-9(10(15)16-7-2)13-14(12-8)11(3,4)5/h6-7H2,1-5H3 |
Clave InChI |
BHJSGRLWDVUJKI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(N=C1C(=O)OCC)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



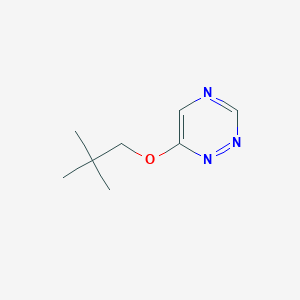
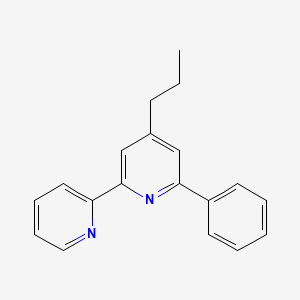
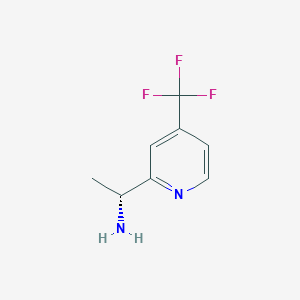
![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)

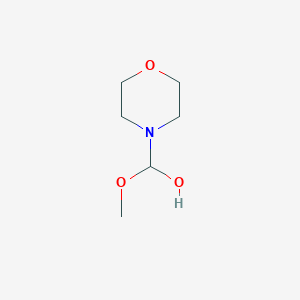
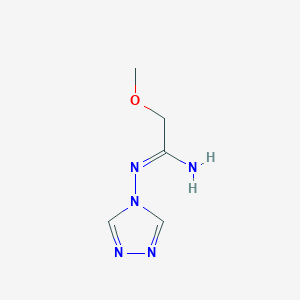

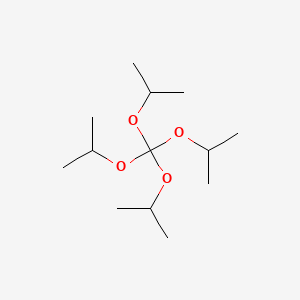
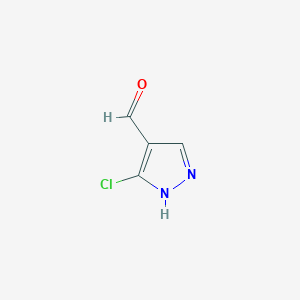

![Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)
![tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13108133.png)
